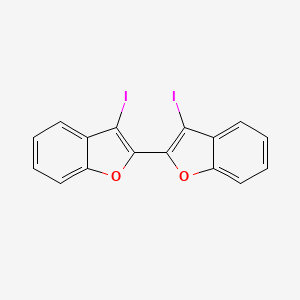

3,3'-Diiodo-2,2'-bibenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H8I2O2 |

|---|---|

Molecular Weight |

486.04 g/mol |

IUPAC Name |

3-iodo-2-(3-iodo-1-benzofuran-2-yl)-1-benzofuran |

InChI |

InChI=1S/C16H8I2O2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H |

InChI Key |

XCPXZRBYCHYVAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C3=C(C4=CC=CC=C4O3)I)I |

Origin of Product |

United States |

Contextualization Within Halogenated Heterocyclic Chemistry

Halogenated heterocyclic compounds are a broad class of molecules that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms, such as iodine, into a heterocyclic framework like bibenzofuran can profoundly influence the molecule's steric and electronic properties. This alteration enhances reactivity and can be leveraged for various chemical transformations.

The dibenzofuran (B1670420) moiety itself is a key structural motif found in many biologically active compounds and materials with interesting electronic and optical properties. researchgate.net The presence of iodine atoms in 3,3'-Diiodo-2,2'-bibenzofuran further amplifies these characteristics. The carbon-iodine bond is relatively weak, making the iodine atoms excellent leaving groups in a variety of cross-coupling reactions. This reactivity is central to its utility in contemporary chemical research.

Overview of Strategic Importance As a Synthetic Intermediate

The primary academic significance of 3,3'-Diiodo-2,2'-bibenzofuran lies in its role as a versatile synthetic intermediate. The two iodine atoms provide reactive handles for the construction of more complex molecular architectures through established and innovative coupling methodologies.

One of the most plausible synthetic routes to 3,3'-Diiodo-2,2'-bibenzofuran itself is through the homo-coupling of a 3-iodo-2-halobenzofuran precursor. An Ullmann-type reaction, which traditionally uses copper to couple aryl halides, is a classic method for forming biaryl bonds and could be employed for this purpose. organic-chemistry.orgwikipedia.org More modern palladium-catalyzed coupling reactions, which have been used to synthesize highly substituted 2,2'-bibenzofuran (B3052404) derivatives, also present a viable pathway. scispace.com

Once synthesized, 3,3'-Diiodo-2,2'-bibenzofuran can serve as a building block in several key transformations:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organohalide and a boronic acid or ester is a powerful tool for forming carbon-carbon bonds. wikipedia.orglibretexts.org 3,3'-Diiodo-2,2'-bibenzofuran could be reacted with various aryl or vinyl boronic acids to introduce new functional groups at the 3 and 3' positions, leading to a diverse library of substituted bibenzofurans.

Stille Coupling: Similar to the Suzuki-Miyaura coupling, the Stille reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound. numberanalytics.comwikipedia.orgorganic-chemistry.org This method offers another avenue for the functionalization of the bibenzofuran core.

Sonogashira Coupling: This reaction allows for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The application of this method to 3,3'-Diiodo-2,2'-bibenzofuran would enable the introduction of acetylenic moieties, which are valuable for extending conjugation and creating linear, rigid structures.

The reactivity of the carbon-iodine bonds allows for the sequential and controlled introduction of different substituents, making it possible to construct unsymmetrical bibenzofuran derivatives with tailored properties.

| Coupling Reaction | Catalyst | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Palladium Complex | Organoborane (e.g., Arylboronic acid) | 3,3'-Diaryl-2,2'-bibenzofuran |

| Stille | Palladium Complex | Organostannane | 3,3'-Diorganyl-2,2'-bibenzofuran |

| Ullmann | Copper | - (Homo-coupling of precursor) | 3,3'-Diiodo-2,2'-bibenzofuran |

| Sonogashira | Palladium/Copper | Terminal Alkyne | 3,3'-Dialkynyl-2,2'-bibenzofuran |

Research Trajectories for Advanced Material Development

Precursor Synthesis and Preparation Strategies

The creation of 3,3'-Diiodo-2,2'-bibenzofuran fundamentally begins with the assembly of its parent scaffold, 2,2'-bibenzofuran (B3052404), and the subsequent introduction of iodine atoms at the desired positions.

Approaches to 2,2'-Bibenzofuran Core Construction

The 2,2'-bibenzofuran core is a symmetrical molecule formed by a carbon-carbon bond linking two benzofuran (B130515) units at their 2-positions. The construction of this C(sp²)–C(sp²) bond is typically achieved through modern cross-coupling reactions. While literature specifically detailing the synthesis of the unsubstituted 2,2'-bibenzofuran is sparse, its construction can be inferred from established methodologies for similar biaryl and biheterocyclic systems.

A prominent strategy involves the palladium-catalyzed homocoupling of a 2-halobenzofuran precursor, such as 2-bromobenzofuran. Alternatively, coupling methodologies like Suzuki or Stille reactions, which involve reacting a 2-halobenzofuran with a 2-boronyl or 2-stannyl benzofuran derivative, offer robust and versatile routes. Another powerful method is the Ullmann coupling, which traditionally uses copper to facilitate the coupling of aryl halides. organic-chemistry.org The choice of method often depends on the availability of starting materials and tolerance to other functional groups, though for the parent system, these considerations are minimal.

More contemporary methods for forming dibenzofuran structures, which could be adapted for bibenzofuran synthesis, include palladium-catalyzed intramolecular cyclization of diaryl ethers. ekb.eg For the bibenzofuran structure, this would conceptually involve a tandem or sequential process starting from appropriately substituted precursors.

Regioselective Iodination Techniques

Once the 2,2'-bibenzofuran core is obtained, the next critical step is the introduction of two iodine atoms at the 3 and 3' positions. The electronic nature of the benzofuran ring system dictates the regioselectivity of this transformation. The 3-position is electron-rich and thus highly susceptible to electrophilic aromatic substitution (SEAr).

Two primary strategies are viable for achieving this regioselective iodination:

Direct Electrophilic Aromatic Substitution (SEAr): This is the most direct approach. Iodine itself is the least reactive halogen in SEAr reactions, so an activating agent or a more potent iodine source is typically required. commonorganicchemistry.com Reagents such as N-Iodosuccinimide (NIS), often in the presence of a catalytic amount of acid like trifluoroacetic acid, are effective for iodinating activated aromatic rings. organic-chemistry.org Other systems include molecular iodine with an oxidant such as nitric acid or the use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), which offers high reactivity and selectivity. organic-chemistry.orgtcichemicals.combabafaridgroup.edu.in Given the activated nature of the 3 and 3' positions on the bibenzofuran scaffold, direct iodination is expected to proceed with high regioselectivity.

Lithiation Followed by Iodination: An alternative route that offers absolute regiocontrol involves a metal-halogen exchange sequence. The 3 and 3' positions of the bibenzofuran can be selectively deprotonated using a strong organolithium base, such as n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), to form a dilithiated intermediate. commonorganicchemistry.com This intermediate is then quenched with an electrophilic iodine source, typically molecular iodine (I₂), to yield 3,3'-diiodo-2,2'-bibenzofuran. commonorganicchemistry.com This method, while powerful, requires anhydrous conditions and careful temperature control.

Optimized Reaction Conditions and Mechanistic Considerations

The success of the synthesis, particularly the iodination step, hinges on the careful optimization of reaction parameters.

Halogenation Reagent Selection and Stoichiometry

The choice of iodinating agent is critical and depends on the desired balance between reactivity, selectivity, and mildness of the conditions. For the di-iodination of 2,2'-bibenzofuran, stoichiometry is a key parameter; at least two molar equivalents of the iodinating reagent are necessary to ensure the reaction proceeds to completion on both benzofuran units.

| Iodinating Agent | Typical Co-Reagent/Catalyst | Relative Reactivity | Notes |

|---|---|---|---|

| Iodine (I₂) | Nitric Acid (HNO₃), Silver Salts (e.g., AgTf) | Low (requires activation) | Classical method; oxidant removes generated HI, driving the reaction forward. babafaridgroup.edu.inacs.org |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA), Trifluoromethanesulfonic acid (TfOH) | Moderate to High | Commonly used, mild, and efficient for activated aromatics. organic-chemistry.orgrsc.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Sulfuric Acid, Disulfides | High | A powerful reagent for less reactive substrates; provides high yields. organic-chemistry.orgtcichemicals.com |

Influence of Solvent Systems and Temperature Profiles

The reaction environment significantly impacts the outcome of the synthesis.

Solvent Systems: The choice of solvent can influence reaction rates and, in some cases, selectivity. For electrophilic iodinations, a range of solvents can be employed. Aprotic solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and acetonitrile (B52724) (CH₃CN) are common choices as they are inert to the reaction conditions. rsc.orgmdpi.com In some protocols, acidic solvents like acetic acid can participate in the reaction system, particularly when using I₂/oxidant combinations. babafaridgroup.edu.in For lithiation-based routes, anhydrous aprotic ethers like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are required. chim.it

Temperature Profiles: Temperature control is essential for managing reaction kinetics and minimizing side-product formation. Many electrophilic iodinations of activated aromatics can be carried out effectively at room temperature. babafaridgroup.edu.in However, for less reactive systems or to increase the reaction rate, moderate heating may be necessary. researchgate.net Conversely, highly exothermic reactions or those involving thermally sensitive intermediates, such as the lithiation route, require cooling to low temperatures (e.g., -78 °C) to ensure selectivity and stability. commonorganicchemistry.com

Exploration of Sustainable and Green Chemistry Methodologies

The synthesis of 3,3'-Diiodo-2,2'-bibenzofuran, a complex heterocyclic compound, presents an opportunity to apply the principles of green and sustainable chemistry. While a direct, one-step green synthesis is not prominently documented, a pathway involving green-by-design steps can be proposed based on modern synthetic methods. This approach focuses on minimizing waste, avoiding hazardous reagents, and utilizing catalytic processes with high atom economy. The proposed sustainable route involves a two-stage process: the initial formation of the 2,2'-bibenzofuran core via a dehydrogenative coupling reaction, followed by a regioselective iodination using environmentally benign reagents.

Stage 1: Green Synthesis of the 2,2'-Bibenzofuran Core via Dehydrogenative Coupling

The construction of the 2,2'-bibenzofuran scaffold can be achieved through a direct C-H/C-H dehydrogenative homo-coupling of benzofuran. This method is inherently atom-economical as it avoids the need for pre-functionalized starting materials. Several catalytic systems that align with green chemistry principles have been developed for such transformations.

One notable approach involves a palladium-catalyzed process that utilizes molecular oxygen as the terminal oxidant. rsc.org This eliminates the need for stoichiometric, often toxic, chemical oxidants, with water being the only byproduct. The reaction demonstrates good tolerance for various functional groups and is suitable for larger-scale synthesis. rsc.org

Another sustainable method employs a metal-free catalytic system. A dehydrogenative coupling of benzofurans can be achieved using a nitrosonium ion catalyst with ambient molecular oxygen serving as the ultimate oxidant. chim.it This method provides a direct and robust route to bibenzofurans and avoids the use of heavy metal catalysts. chim.it

Below is a data table summarizing these sustainable homo-coupling methodologies.

| Catalyst System | Oxidant | Solvent | Temperature | Key Advantages |

| Pd(OAc)₂ / Cu(OAc)₂ | O₂ (balloon) | Dioxane | 100 °C | Use of molecular oxygen as a clean oxidant; good functional group tolerance. rsc.org |

| Nitrosonium ion (NO⁺) | O₂ (ambient air) | Not specified | Not specified | Metal-free catalysis; utilizes ambient air as the oxidant. chim.it |

Stage 2: Environmentally Benign Iodination

Following the synthesis of the 2,2'-bibenzofuran core, the subsequent di-iodination at the 3 and 3' positions can be performed using various green iodination protocols. These methods are designed to replace traditional iodinating agents, which often involve harsh conditions and produce hazardous waste, with more sustainable alternatives. Benzofuran and its derivatives are electron-rich aromatic systems, making them susceptible to electrophilic substitution. The 3-position of the benzofuran ring is a known site for such reactions.

Several eco-friendly iodination methods applicable to reactive aromatic compounds have been reported:

Iodine in Polyethylene (B3416737) Glycol (PEG): An eco-friendly procedure for the iodination of reactive aromatics uses a combination of iodine (I₂) and iodic acid (HIO₃) in polyethylene glycol (PEG-400) as a green reaction medium. ingentaconnect.combenthamdirect.com PEG is a non-toxic, recyclable solvent, and this method offers a simple reaction procedure and easy isolation of products in high yields. ingentaconnect.combenthamdirect.com

Aqueous Methanol System: An environmentally benign protocol utilizes potassium iodide (KI) and ammonium (B1175870) peroxodisulfate in aqueous methanol. organic-chemistry.org This acid-free method operates at room temperature and is compatible with a range of functional groups, avoiding the use of toxic heavy metals. organic-chemistry.org

Orthoperiodic Acid in Water: The use of orthoperiodic acid (H₅IO₆) with sodium iodide (NaI) in water provides a green pathway for the iodination of aromatic compounds. researchgate.net This method avoids organic solvents and utilizes readily available and less hazardous materials. researchgate.net

The research findings for these green iodination techniques are summarized in the table below.

| Reagent System | Solvent | Temperature | Key Advantages |

| I₂ / HIO₃ | PEG-400 | Not specified | Eco-friendly solvent; simple procedure; high yields. ingentaconnect.combenthamdirect.com |

| KI / (NH₄)₂S₂O₈ | Aqueous Methanol | Room Temp. | Acid-free conditions; avoids heavy metals; environmentally benign. organic-chemistry.org |

| H₅IO₆ / NaI | Water | 70 °C | Use of water as a solvent; avoids organic solvents. researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. scholaris.ca The iodine substituents on the 3,3'-Diiodo-2,2'-bibenzofuran core are expected to be reactive sites for such transformations, given that aryl iodides are among the most reactive aryl halides in these processes. nrochemistry.comwikipedia.org However, specific studies detailing these reactions on this substrate are not available.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. fishersci.co.uklibretexts.org This reaction is widely used to form biaryl structures and is known for its mild conditions and tolerance of various functional groups. mdpi.com A typical Suzuki reaction involves a palladium catalyst, a base, and a suitable solvent. fishersci.co.uk

Despite the expected reactivity of the C-I bonds in 3,3'-Diiodo-2,2'-bibenzofuran, a search of the scientific literature did not yield any specific examples or data tables for its use in Suzuki-Miyaura coupling reactions. Research on similar structures, such as the Suzuki coupling of 2-(4-bromophenyl)benzofuran (B12281498) with arylboronic acids, has been reported to synthesize biaryl-containing benzofuran derivatives. mdpi.com Similarly, studies on polybrominated furans have demonstrated site-selective Suzuki-Miyaura couplings. rsc.org

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. nrochemistry.comwalisongo.ac.id This reaction is instrumental in the synthesis of conjugated enynes and other alkyne-containing molecules. The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination. nrochemistry.com

No documented studies or research findings specifically describing the Sonogashira coupling of 3,3'-Diiodo-2,2'-bibenzofuran were found.

Stille Coupling and Negishi Coupling Applications

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound (stannane) with an organic halide. organic-chemistry.orgwikipedia.org The Stille reaction is known for its high functional group tolerance, but the toxicity of organotin reagents is a significant drawback. organic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.net

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorgsyn.org The Negishi coupling is highly effective for forming carbon-carbon bonds and can couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are typically prepared in situ from the corresponding organic halide. organic-chemistry.org

A thorough literature search did not reveal any specific applications, research data, or reaction tables for either the Stille or Negishi coupling using 3,3'-Diiodo-2,2'-bibenzofuran as a substrate.

Ligand and Catalyst System Optimization for Diiodobibenzofuran Substrates

The optimization of ligands and catalyst systems is crucial for the success of any cross-coupling reaction. The choice of phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), or the palladium precatalyst can significantly impact reaction efficiency, yield, and selectivity. libretexts.orgmdpi.com However, in the absence of any reported cross-coupling reactions on 3,3'-Diiodo-2,2'-bibenzofuran, there is no available research on the optimization of catalyst systems specifically for this substrate.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgnih.gov It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. organic-chemistry.orgdss.go.th This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents. The oxygen atoms within the benzofuran rings could potentially act as weak directing groups.

However, the 3 and 3' positions on the bibenzofuran core are already substituted with iodine atoms. A DoM reaction would typically target the C-H bonds ortho to the furan (B31954) oxygen, which are the 3 and 3' positions. Since these are occupied, a standard DoM is not feasible at these sites. Alternative metalation strategies, such as a halogen-metal exchange at the C-I bonds, would be more likely. Nevertheless, no literature detailing either DoM or halogen-metal exchange followed by electrophilic quenching on 3,3'-Diiodo-2,2'-bibenzofuran could be located.

Nucleophilic Aromatic Substitution (SNAr) Variants on the Bibenzofuran Core

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The reaction generally proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.orgnih.gov

The bibenzofuran core itself is not strongly electron-withdrawing. Without additional activating groups on the rings, the iodine atoms in 3,3'-Diiodo-2,2'-bibenzofuran are not expected to be susceptible to classical SNAr reactions under standard conditions. d-nb.info Unsurprisingly, no studies or data tables reporting SNAr reactions on this specific substrate were found during the literature review.

Structural Elucidation and Conformational Analysis of 3,3 Diiodo 2,2 Bibenzofuran and Its Derivatives

Single Crystal X-ray Diffraction Studies of Solid-State Molecular Architectures

The structure was solved and refined using SHELXS and SHELXL programs. researchgate.net The analysis revealed a centrosymmetric structure, with the molecule organized around an inversion center at the midpoint of the C2-C2' single bond connecting the two benzofuran (B130515) units. researchgate.net

Key Crystallographic Data for 5-tert-butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran researchgate.net

| Parameter | Value |

| CCDC No. | 2324920 |

| Chemical Formula | C₂₄H₂₄I₂O₂ |

| Formula Weight | 622.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 11.231(2) |

| b (Å) | 10.324(2) |

| c (Å) | 10.593(2) |

| α (°) | 90 |

| β (°) | 108.95(3) |

| γ (°) | 90 |

| Volume (ų) | 1161.0(4) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I > 2σ(I)] | R₁ = 0.017, wR₂ = 0.040 |

The way molecules pack in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. rsc.orgatamanchemicals.com In halogenated organic compounds, halogen bonding (an interaction between an electrophilic region on a halogen atom and a nucleophilic site) can be a dominant force in directing the supramolecular assembly. researchgate.net For the tert-butyl derivative of 3,3'-Diiodo-2,2'-bibenzofuran, the crystal packing is influenced by these weak forces, creating a stable, ordered three-dimensional network. While the specific study did not detail intermolecular halogen bonds, the C–I bond positions the iodine atoms for potential interactions which are crucial in crystal engineering. researchgate.netresearchgate.net The planarity of the benzofuran system also allows for potential π-π stacking interactions, which are common in aromatic compounds and contribute to crystal stability. nih.gov

The X-ray data for 5-tert-butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran shows that the core bibenzofuran scaffold is nearly planar. The dihedral angle between the plane of the benzene (B151609) ring and the furan (B31954) ring within a single benzofuran unit is reported to be only 0.81°. researchgate.net This high degree of planarity is a key structural feature.

The conformation around the central C2-C2' bond is also of significant interest. In the solid state, this derivative adopts a specific torsion angle that minimizes steric hindrance between the two bulky, iodine-substituted benzofuran units.

Selected Bond Distances and Angles researchgate.net

| Bond/Angle | Value |

| C2-I1 Bond (Å) | 2.064(2) |

| O1-C1 Bond (Å) | 1.385(3) |

| O1-C8 Bond (Å) | 1.374(3) |

| C1-C2 Bond (Å) | 1.355(4) |

Analysis of Intermolecular Interactions and Crystal Packing

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-Phase Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. While a full suite of advanced NMR data for 3,3'-Diiodo-2,2'-bibenzofuran is not available in the provided results, the fundamental techniques are routinely applied to similar dibenzofuran (B1670420) and heterocyclic systems. crystallography.netopendoar.ac.uk

For the tert-butyl derivative, basic ¹H and ¹³C NMR data have been reported. researchgate.net

¹H and ¹³C NMR Data for 5-tert-butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran in CDCl₃ researchgate.net

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 7.50–7.46 (m, 3H), 1.42 (d, J = 1.2 Hz, 9H) |

| ¹³C NMR | 152.66, 147.53, 146.38, 131.12, 125.03, 118.37, 111.12, 66.20, 35.08, 31.93, 29.85 |

For complex molecules like 3,3'-Diiodo-2,2'-bibenzofuran, one-dimensional NMR spectra can be crowded and difficult to interpret definitively. Two-dimensional (2D) NMR experiments are used to resolve ambiguities and confirm the chemical structure. wiley-vch.dejyu.fi

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to assign protons on the same benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) , sometimes referred to as HMQC, correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. biointerfaceresearch.com

While COSY shows through-bond connectivity, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) reveal through-space proximity between protons. biointerfaceresearch.comuni-halle.deresearchgate.net For 3,3'-Diiodo-2,2'-bibenzofuran, these experiments would be key to understanding its preferred conformation and rotational dynamics in solution. For example, NOESY/ROESY cross-peaks between protons on the two different benzofuran units would provide direct evidence for the rotational preference around the central C2-C2' bond, indicating whether the molecule favors a planar or a twisted conformation in a given solvent.

2D NMR Techniques for Complex Structural Assignment (e.g., COSY, HMQC, HMBC)

Vibrational Spectroscopy (FTIR, Raman) for Specific Bond Environment Analysis

FTIR Spectroscopy measures the absorption of infrared radiation. Key absorptions for 3,3'-Diiodo-2,2'-bibenzofuran would be expected for the aromatic C=C stretching vibrations (typically around 1450-1600 cm⁻¹), C-H stretching, and C-O-C stretching of the furan ring.

Raman Spectroscopy involves the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds. For this molecule, the C-I stretching vibration would likely produce a strong and characteristic Raman signal in the low-frequency region (typically below 600 cm⁻¹), which might be weak or absent in the FTIR spectrum. unige.ch Aromatic ring vibrations would also be prominent.

While specific, detailed FTIR and Raman spectra for 3,3'-Diiodo-2,2'-bibenzofuran were not found in the search results, analysis of related halogenated aromatic compounds shows that these techniques are powerful for confirming the presence of specific bonds and probing the molecular symmetry. For instance, in a centrosymmetric conformation, certain vibrational modes that are Raman active would be IR inactive, and vice-versa, providing indirect evidence of the molecular conformation.

Chiroptical Properties and Stereochemical Investigations of Asymmetric Derivatives

The introduction of asymmetry into the 3,3'-Diiodo-2,2'-bibenzofuran scaffold would theoretically give rise to atropisomers, which are stereoisomers resulting from hindered rotation around the C2-C2' single bond. The bulky iodine atoms at the 3 and 3' positions are expected to create a significant rotational barrier, potentially allowing for the isolation of stable enantiomers at room temperature. The chiroptical properties of such asymmetric derivatives would be instrumental in elucidating their absolute configuration and understanding their conformational behavior in solution.

Detailed research findings, including the synthesis of specific asymmetric derivatives of 3,3'-Diiodo-2,2'-bibenzofuran and their subsequent stereochemical analysis, are not prominently documented. Methodologies for such investigations would typically involve several key steps:

Asymmetric Synthesis or Chiral Resolution: The synthesis of enantiomerically enriched or pure atropisomers could be attempted through asymmetric synthesis, employing chiral catalysts or auxiliaries. Alternatively, a racemic mixture could be synthesized and then separated into its constituent enantiomers using techniques like chiral High-Performance Liquid Chromatography (HPLC).

Chiroptical Spectroscopy: The primary techniques for investigating the stereochemistry of these chiral molecules would be Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration and predominant conformations in solution.

Vibrational Circular Dichroism (VCD): VCD provides information about the stereochemistry based on the vibrational transitions of the molecule. It is particularly useful for confirming the absolute configuration determined by ECD.

Computational Analysis: In conjunction with experimental data, theoretical calculations, primarily using Density Functional Theory (DFT), are crucial. By calculating the theoretical ECD and VCD spectra for a given absolute configuration (e.g., aR or aS), and comparing them with the experimental spectra, the absolute configuration of the synthesized enantiomers can be confidently assigned. These calculations also provide insights into the stable conformations of the molecule and the energy barriers to rotation around the stereogenic axis.

While the direct application of these methods to asymmetric 3,3'-Diiodo-2,2'-bibenzofuran derivatives is not found in the surveyed literature, the principles are well-established from studies on analogous atropisomeric systems. For instance, research on chiral biphenol ethers has demonstrated how peripheral chiral groups can induce axial chirality, leading to distinct CD spectra that, when compared with TD-DFT calculations, allow for the determination of the preferred rotamer.

Without specific experimental data on asymmetric 3,3'-Diiodo-2,2'-bibenzofuran derivatives, it is not possible to provide data tables of their chiroptical properties. The generation of such tables would require dedicated synthetic and analytical research to be performed.

Theoretical and Computational Studies of 3,3 Diiodo 2,2 Bibenzofuran

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3,3'-Diiodo-2,2'-bibenzofuran, DFT calculations provide insights into the arrangement and energy of its electrons, which in turn dictate its chemical reactivity and physical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability of a molecule.

In related dibenzofuran (B1670420) derivatives, DFT calculations have shown that the HOMO is often located on the electron-rich triarylamine moieties, while the LUMO is situated on the dibenzofuran or other electron-accepting parts of the molecule. rsc.org For 3,3'-Diiodo-2,2'-bibenzofuran, the HOMO is anticipated to be distributed across the bibenzofuran core, with some influence from the iodine atoms. The LUMO is also expected to be located on the bibenzofuran framework. The presence of electron-withdrawing iodine atoms would likely lower the energy of both the HOMO and LUMO levels compared to the parent 2,2'-bibenzofuran (B3052404).

Table 1: Predicted Frontier Molecular Orbital Energies for 3,3'-Diiodo-2,2'-bibenzofuran

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 to -6.2 |

| LUMO | -1.9 to -2.3 |

| HOMO-LUMO Gap | 3.6 to 4.2 |

Note: The values in this table are predictive and based on typical DFT calculation results for similar halogenated aromatic compounds. Actual experimental values may vary.

Charge Distribution and Electrostatic Potential Surface Analysis

The charge distribution within a molecule reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is visualized through an electrostatic potential surface (EPS) map. For 3,3'-Diiodo-2,2'-bibenzofuran, the oxygen atoms of the furan (B31954) rings are expected to be regions of high electron density, appearing as red or yellow on an EPS map. Conversely, the iodine atoms, due to their electronegativity and ability to form halogen bonds, create regions of positive electrostatic potential (a "sigma-hole"), which would appear as blue. acs.org This positive region on the iodine atom makes it a potential halogen bond donor, an interaction that is increasingly utilized in crystal engineering and supramolecular chemistry. acs.orgoup.com

Molecular Dynamics Simulations for Conformational Space and Flexibility

Molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. For 3,3'-Diiodo-2,2'-bibenzofuran, MD simulations can explore its conformational space, which refers to the variety of three-dimensional shapes the molecule can adopt due to rotation around its single bonds. The central bond connecting the two benzofuran (B130515) units is of particular interest. The simulations would likely reveal a preferred dihedral angle between the two benzofuran rings, influenced by steric hindrance from the iodine atoms. The flexibility of the molecule, or its ability to change conformation, is also a key output of MD simulations and influences how it packs in a solid state and interacts with other molecules.

Reaction Pathway Elucidation and Transition State Analysis for Derivatization Reactions

Computational methods can be used to map out the most likely pathways for chemical reactions involving 3,3'-Diiodo-2,2'-bibenzofuran. This involves identifying the transition states, which are the highest energy points along the reaction coordinate. For example, in palladium-catalyzed cross-coupling reactions, which are common for creating derivatives of halogenated aromatic compounds, DFT can be used to calculate the energies of intermediates and transition states. acs.org This helps in understanding the reaction mechanism and optimizing reaction conditions to favor the desired product. The iodine atoms on the bibenzofuran are excellent leaving groups for such reactions, making this compound a versatile building block for more complex molecules.

Aromaticity Assessment and Electronic Delocalization within the Bibenzofuran System

Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability. masterorganicchemistry.com Dibenzofuran itself is an aromatic compound. atamanchemicals.comwikipedia.org In 3,3'-Diiodo-2,2'-bibenzofuran, the aromaticity of the individual benzofuran units is expected to be largely maintained. Computational methods like Nucleus-Independent Chemical Shift (NICS) calculations can be used to quantify the aromaticity of the rings. beilstein-journals.org The electronic delocalization across the entire bibenzofuran system, including the linkage between the two units, can also be assessed. This delocalization is crucial for the electronic properties of the material, such as its ability to conduct charge.

Spectroscopic Property Prediction (e.g., UV-Vis, NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) spectrum. rsc.orgnih.gov For 3,3'-Diiodo-2,2'-bibenzofuran, the predicted spectrum would likely show strong absorptions in the UV region, characteristic of extended aromatic systems.

NMR Chemical Shifts: DFT calculations can also predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org These predictions are valuable for confirming the structure of the synthesized compound by comparing the calculated spectrum to the experimental one.

Table 2: Predicted Spectroscopic Data for 3,3'-Diiodo-2,2'-bibenzofuran

| Spectroscopic Technique | Predicted Values |

| UV-Vis (λmax) | 250-350 nm |

| ¹H NMR Chemical Shifts | 7.0-8.5 ppm |

| ¹³C NMR Chemical Shifts | 110-160 ppm |

Note: These are predicted ranges and actual experimental values may differ.

Applications of 3,3 Diiodo 2,2 Bibenzofuran in Advanced Materials Science

Precursor for the Synthesis of π-Conjugated Polymers

The di-iodated nature of 3,3'-Diiodo-2,2'-bibenzofuran suggests its potential as a monomer for the synthesis of π-conjugated polymers through various cross-coupling reactions. The iodine atoms can serve as reactive sites for polymerization.

Polybibenzofuran Derivatives for Organic Electronics

In theory, polybibenzofuran, derived from the polymerization of monomers like 3,3'-Diiodo-2,2'-bibenzofuran, could possess interesting electronic properties. The extended π-conjugation along the polymer backbone is a key requirement for charge transport in organic electronic devices. However, no literature was found that describes the synthesis or electronic properties of polymers derived specifically from 3,3'-Diiodo-2,2'-bibenzofuran.

Utilization in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Dibenzofuran-containing materials are known to be used as host materials in phosphorescent OLEDs due to their high triplet energy. While it is plausible that polymers or small molecules derived from 3,3'-Diiodo-2,2'-bibenzofuran could be investigated for such applications, there are no available studies to confirm this. Similarly, its application in organic photovoltaics has not been reported in the reviewed literature.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Dihalogenated organic molecules can be functionalized to create multitopic linkers necessary for the construction of MOFs and COFs. These porous materials have applications in gas storage, separation, and catalysis. For 3,3'-Diiodo-2,2'-bibenzofuran to be used as a building block, the iodine atoms would likely need to be converted into coordinating groups, such as carboxylic acids or amines. There is no evidence in the available literature of 3,3'-Diiodo-2,2'-bibenzofuran being used for the synthesis of MOFs or COFs.

Role in Supramolecular Assembly and Host-Guest Chemistry Architectures

The iodine atoms on the 3,3'-Diiodo-2,2'-bibenzofuran molecule could potentially participate in halogen bonding, a non-covalent interaction that can be used to direct the formation of supramolecular assemblies. However, no studies specifically investigating the supramolecular chemistry of this compound have been found.

Ligand Design in Transition Metal Catalysis (as a precursor to functional ligands)

The bibenzofuran scaffold could be incorporated into ligands for transition metal catalysis. The iodine atoms of 3,3'-Diiodo-2,2'-bibenzofuran could be substituted with phosphine (B1218219) groups or other coordinating moieties to create novel ligands. While the synthesis of various phosphine ligands is a broad area of research, there are no specific reports on the use of 3,3'-Diiodo-2,2'-bibenzofuran as a precursor for such ligands.

Future Research Directions and Emerging Trends in 3,3 Diiodo 2,2 Bibenzofuran Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Routes

Current synthetic strategies for related structures often involve classical cross-coupling reactions. However, emerging trends point towards more sophisticated approaches. Domino reactions, such as a twofold Heck/6π-electrocyclization sequence starting from precursors like 2,3-dibromobenzofuran, offer a powerful method for constructing the dibenzofuran (B1670420) core in a single operation. researchgate.net Another promising area is the advancement of cross-electrophile coupling, which avoids the need for pre-formed organometallic reagents by coupling two distinct electrophiles, driven by a catalyst and a reductant. acs.org Dual nickel-photoredox catalysis, for instance, has emerged as a powerful tool for forming C-C bonds under mild conditions. tdx.cat

Future efforts could adapt these modern catalytic systems for the synthesis of 3,3'-Diiodo-2,2'-bibenzofuran. An approach starting from a suitably substituted 2,2'-biphenol (B158249) or a 2,2'-diiodobiaryl could be made more efficient using these newer catalytic methods. acs.org The development of an in-situ Suzuki reaction, which avoids the isolation of boronic acid intermediates, could also offer a more tolerant and efficient pathway.

| Synthetic Strategy | Description | Potential Advantages for 3,3'-Diiodo-2,2'-bibenzofuran | Key Research Focus |

| Domino Reactions | Multiple bond-forming reactions occur in a single pot without isolating intermediates. An example is the twofold Heck/6π-electrocyclization. researchgate.net | High step-economy, reduced waste, and rapid assembly of the complex core. | Designing appropriate di- or tri-halogenated benzofuran (B130515) precursors and optimizing reaction conditions. |

| Cross-Electrophile Coupling | Reductive coupling of two different electrophiles (e.g., an aryl halide and another electrophile) using a dual catalytic system (e.g., Ni/photoredox). acs.orgtdx.cat | Avoids sensitive organometallic reagents, often proceeds under mild conditions, and offers novel bond disconnections. | Identifying suitable coupling partners and developing a selective catalytic system tolerant of the iodo-substituents. |

| Advanced C-H Activation/C-O Cyclization | Palladium(II)-catalyzed intramolecular C-O bond formation from ortho-aryl tyrosine derivatives has been used to form dibenzofuran structures. acs.org | High atom economy by utilizing existing C-H bonds, reducing the need for pre-functionalization. | Developing a C-H activation strategy that is regioselective and compatible with the target diiodo-substitution pattern. |

| Cyclic Aryliodonium Chemistry | Using 2,2'-diiodobiaryls to form cyclic diaryliodonium salt intermediates, which can then undergo further functionalization. acs.org | Provides a versatile route to highly functionalized biaryl systems and could offer a direct pathway to the target compound or its immediate precursors. | Investigating the synthesis and reactivity of iodonium (B1229267) salts derived from bibenzofuran precursors. |

Exploration of Novel Material Platforms and Device Applications

The rigid, conjugated structure of the bibenzofuran core, modified by the heavy iodine atoms, makes 3,3'-Diiodo-2,2'-bibenzofuran a compelling candidate for advanced materials.

Organic Electronics: Dibenzofuran derivatives are explored as host materials in Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). rsc.org The high triplet energy of the dibenzofuran core is crucial for confining excitons on the TADF emitter. rsc.org Future work could investigate 3,3'-Diiodo-2,2'-bibenzofuran and its derivatives as high-triplet-energy hosts or as building blocks for new emitters, where the iodine atoms could modulate properties like spin-orbit coupling.

Fluorescent Probes: Functionalized dibenzofurans have been developed as fluorescent amino acids that act as rigid analogues of tyrosine. acs.org These probes can be incorporated into peptides for use in Förster Resonance Energy Transfer (FRET) studies to monitor biological processes like enzyme kinetics. acs.org The diiodo-scaffold could be functionalized to create new probes with tailored photophysical properties.

Supramolecular Assemblies: A significant emerging trend is the use of halogen bonding in crystal engineering. nih.govoup.com The iodine atoms in 3,3'-Diiodo-2,2'-bibenzofuran are potent halogen bond donors. This feature can be exploited to direct the self-assembly of the molecule with halogen bond acceptors (e.g., nitrogen-containing heterocycles) to form highly ordered co-crystals, liquid crystals, or gels with unique optical or electronic properties. nih.govoup.com

| Potential Application Area | Key Molecular Feature of 3,3'-Diiodo-2,2'-bibenzofuran | Emerging Trend/Research Direction |

| Organic Light-Emitting Diodes (OLEDs) | Rigid, planar structure with potentially high triplet energy. rsc.org | Design as a host material for green or blue TADF emitters; investigation of heavy-atom effects on photophysics. |

| Fluorescent Probes | Rigid core that can be functionalized; potential for high quantum yield. acs.org | Incorporation into peptides or biomolecules as FRET donors to study enzyme activity or protein conformation. acs.org |

| Supramolecular Materials | Strong halogen bond donor capability of the C-I bonds. nih.govoup.com | Co-crystallization with various acceptors to create novel materials with tunable properties like luminescence or conductivity. nih.gov |

| Asymmetric Catalysis | C2-symmetric chiral biaryl scaffold (if resolved into enantiomers). | Development of novel phosphine (B1218219) ligands (analogous to BINAP) for transition metal-catalyzed asymmetric reactions. |

Integration into Hybrid Organic-Inorganic Systems for Enhanced Functionality

The integration of functional organic molecules with inorganic components creates hybrid materials with synergistic properties. The 3,3'-Diiodo-2,2'-bibenzofuran scaffold is well-suited for this purpose.

A key research direction is the design of ligands for transition metal complexes. The bibenzofuran unit can serve as a rigid, electronically tunable spacer connecting two or more coordination sites. For example, a dibenzofuran spacer has been used to create a ligand that stabilizes a rare Cu(II)-O-Cu(II) motif for oxidation studies. nih.gov By functionalizing the 3,3'-diiodo-2,2'-bibenzofuran core with chelating groups, new dinuclear or polynuclear metal complexes could be synthesized. These complexes could find applications in:

Catalysis: Mimicking the active sites of metalloenzymes or creating catalysts for small molecule activation (e.g., O₂, CH₄). nih.gov

Photocatalysis: Acting as light-harvesting antennas that transfer energy to a catalytic metal center.

Molecular Magnetism: The rigid spacer could mediate magnetic interactions between two paramagnetic metal centers.

The iodine atoms themselves could also play a direct role by interacting with metal centers, potentially influencing the electronic structure and reactivity of the resulting hybrid system.

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies of its Transformations

Understanding the reaction mechanisms and dynamic behavior of 3,3'-Diiodo-2,2'-bibenzofuran in various chemical processes is crucial for its rational design and application. Future research will increasingly rely on advanced spectroscopic techniques for real-time analysis.

For instance, when studying its role in catalytic cycles or its formation via domino reactions, techniques that can identify transient intermediates are invaluable. Time-resolved UV-Vis, fluorescence, and NMR spectroscopy can provide kinetic data and structural information on short-lived species. Furthermore, modern mass spectrometry techniques, such as Direct Analysis in Real Time (DART), allow for the rapid analysis of reaction mixtures with minimal sample preparation, offering a high-throughput method for screening reaction conditions and identifying intermediates. lcms.cz

When investigating the compound's application in materials, particularly in photophysics, femtosecond transient absorption spectroscopy can be used to track the fate of excitons and understand the processes of energy transfer, intersystem crossing, and fluorescence/phosphorescence, which are critical for applications like OLEDs.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry is an indispensable tool for accelerating the discovery and development of new functional molecules. For 3,3'-Diiodo-2,2'-bibenzofuran, predictive modeling will be a key driver of future research.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict a wide range of properties for the parent molecule and its hypothetical derivatives before committing to their synthesis. This includes:

Electronic Properties: Calculating HOMO/LUMO energy levels and triplet state energies to assess suitability for OLED applications. rsc.org

Spectroscopic Properties: Simulating UV-Vis absorption and emission spectra to guide the design of fluorescent probes. nih.gov

Reaction Mechanisms: Mapping potential energy surfaces for synthetic reactions to understand selectivity and optimize conditions. tdx.cat

Supramolecular Interactions: Modeling the strength and directionality of halogen bonds to predict the structure of co-crystals and other self-assembled architectures.

By creating a virtual library of derivatives with different functional groups, computational screening can identify the most promising candidates for specific applications, thus focusing synthetic efforts on molecules with the highest potential for success.

| Property to Predict | Computational Method | Relevance to Future Research |

| Ground and Excited State Energies (HOMO, LUMO, T₁) | DFT, TD-DFT | Guides the design of materials for organic electronics (e.g., OLED hosts). rsc.org |

| Absorption and Emission Spectra | TD-DFT | Predicts photophysical properties for designing fluorescent probes and photofunctional materials. nih.gov |

| Halogen Bonding Interactions | Molecular Electrostatic Potential (MEP) maps, Non-Covalent Interaction (NCI) plots | Enables the rational design of supramolecular assemblies and co-crystals. nih.gov |

| Reaction Pathways and Transition States | DFT | Elucidates mechanisms of novel synthetic routes and predicts reaction outcomes. tdx.cat |

| Bond Dissociation Energies (BDEs) | DFT | Assesses the stability of derivatives and their potential to participate in radical reactions. rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3'-Diiodo-2,2'-bibenzofuran, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves iodination of 2,2'-bibenzofuran using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF or DCM) under controlled temperatures (0–25°C). Regioselectivity at the 3,3' positions is achieved via steric and electronic directing effects of the benzofuran backbone. Purification often requires column chromatography (silica gel, hexane/EtOAc) or recrystallization .

- Key Data : Yields range from 40–65% depending on stoichiometry and catalyst (e.g., Lewis acids like FeCl₃). Byproducts include mono-iodinated isomers, necessitating careful separation .

Q. How is the structural integrity of 3,3'-Diiodo-2,2'-bibenzofuran confirmed post-synthesis?

- Methodology : Combine X-ray crystallography (for unambiguous confirmation) with multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Crystallographic data (CCDC) validate bond lengths and angles, while NMR confirms substitution patterns (e.g., deshielded aromatic protons near iodine atoms) .

- Example Data :

- ¹H NMR (CDCl₃) : δ 7.45–7.30 (m, aromatic H), absence of protons at 3-position.

- HRMS : [M+H]⁺ calculated for C₁₆H₈I₂O₂: 529.8234 .

Q. What are the solubility and stability profiles of 3,3'-Diiodo-2,2'-bibenzofuran under ambient conditions?

- Methodology : Solubility is tested in common solvents (e.g., DMSO, THF) via gravimetric analysis. Stability studies use accelerated degradation under light, heat, and humidity, monitored by HPLC or TLC.

- Findings : Moderately soluble in DMSO (>10 mg/mL), stable in dark/4°C for >6 months. Degrades under UV light, forming deiodinated products .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., over-iodination or ring-opening) impact the synthesis of 3,3'-Diiodo-2,2'-bibenzofuran, and how are these mitigated?

- Methodology : Kinetic studies using in-situ FTIR or Raman spectroscopy identify intermediate species. Over-iodination is minimized by limiting iodine equivalents (1.1–1.3 eq) and short reaction times (<4 hrs). Ring-opening side reactions are suppressed by avoiding protic solvents .

- Data Contradictions : Some reports suggest higher iodine equivalents (2.0 eq) improve yield, but this risks polyiodination. Optimization requires balancing stoichiometry and reaction monitoring .

Q. What spectroscopic anomalies arise in characterizing 3,3'-Diiodo-2,2'-bibenzofuran, and how are they resolved?

- Methodology : Anomalies in ¹³C NMR (e.g., unexpected splitting) may stem from iodine’s quadrupolar relaxation. Use deuterated solvents and higher field strengths (≥500 MHz) to improve resolution. DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to validate assignments .

- Case Study : Aromatic carbons adjacent to iodine exhibit upfield shifts (~5 ppm) due to electron-withdrawing effects .

Q. How can 3,3'-Diiodo-2,2'-bibenzofuran serve as a precursor in cross-coupling reactions for functional material synthesis?

- Methodology : Utilize Suzuki-Miyaura or Ullmann couplings to replace iodine with aryl/heteroaryl groups. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in anhydrous toluene at 80–110°C. Monitor reaction progress via GC-MS .

- Advanced Application : Synthesis of π-conjugated polymers for OLEDs, leveraging the bibenzofuran core’s rigidity and iodine’s leaving group capability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.